N-(5-Amino-2-methylphenyl)butanamide
Description
N-(5-Amino-2-methylphenyl)butanamide is a butanamide derivative featuring a phenyl ring substituted with an amino group at the 5-position and a methyl group at the 2-position. For instance, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine (a pyrimidine derivative) is documented as an intermediate in synthesizing imatinib mesylate, a tyrosine kinase inhibitor used in treating chronic myeloid leukemia (CML) . This suggests that this compound may similarly serve as a precursor or intermediate in pharmaceutical syntheses, leveraging its aromatic and amide functionalities for molecular interactions.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-4-11(14)13-10-7-9(12)6-5-8(10)2/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTNDVGGKGSTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)butanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Amino-2-methylphenyl)butanamide can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(5-Amino-2-methylphenyl)butanamide is widely used in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Substituent Modifications on the Phenyl Ring
- Its molecular formula is C₁₁H₁₅FN₂O (MW: 210.25 g/mol).
- 2-Amino-N-(3-hydroxy-2,6-dimethylphenyl)butanamide (): Introduces a hydroxy group at the 3-position and additional methyl groups at 2,6-positions. This increases polarity and may influence solubility or metabolic pathways. Formula: C₁₃H₁₉N₂O₂ (MW: 247.30 g/mol).
Complex Derivatives with Heterocyclic Moieties
- N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide (): Incorporates chloropyridinyl and sulfonamido-pyrimidinyl groups, significantly increasing molecular complexity (Formula: C₂₃H₂₃ClN₄O₃S , MW: 487.97 g/mol). These modifications enhance its role as a human CTPS1 inhibitor for treating proliferative diseases .
Table 1: Comparative Analysis of Butanamide Derivatives
Note: Data for this compound are inferred from structural analogs and synthesis pathways described in the evidence.
Impact of Substituents on Activity
- Electron-Withdrawing Groups (e.g., Fluorine) : Increase metabolic stability and membrane permeability due to reduced susceptibility to oxidative metabolism .
- Heterocyclic Additions (e.g., Pyrimidine, Pyridine) : Expand interaction sites for enzyme inhibition, as seen in CTPS1 inhibitors targeting proliferative diseases .
Crystallographic and Structural Insights
Biological Activity
N-(5-Amino-2-methylphenyl)butanamide is a compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions, leading to alterations in enzyme activity and signal transduction pathways. Notably, it may influence inflammatory pathways by modulating the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. For instance, compounds structurally related to it have demonstrated potent inhibition of IL-1β and IL-6 mRNA expression in vitro. In vivo studies have shown that these compounds can significantly reduce the levels of inflammatory markers without inducing hepatotoxicity .
Enzyme Interactions
The compound has been employed in research involving enzyme interactions, particularly in proteomics. It serves as a building block for synthesizing other biologically active molecules, enhancing its utility in medicinal chemistry.
Study 1: Inhibition of Cytokine Production
A study evaluated the effects of this compound on cytokine production in human liver hepatocytes. The results indicated that treatment with related compounds led to a significant decrease in pro-inflammatory cytokines' mRNA levels (IL-1β, IL-6, TNF-α). This effect was linked to the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation .
| Compound | IL-1β Expression Reduction (%) | IL-6 Expression Reduction (%) | TNF-α Expression Reduction (%) |
|---|---|---|---|
| Control | 0 | 0 | 0 |
| Compound A (related) | 75 | 70 | 65 |
| Compound B (related) | 80 | 75 | 70 |
Study 2: Enzyme Interaction Studies
In another study focusing on enzyme interactions, this compound was shown to affect the activity of specific proteases involved in metabolic processes. The compound's ability to form stable complexes with these enzymes suggests potential applications in drug development aimed at metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
